molecular formula C6H7ClN2O2 B1453759 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid CAS No. 158668-22-5

4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid

Cat. No. B1453759
CAS RN: 158668-22-5
M. Wt: 174.58 g/mol
InChI Key: MXDRWALJNSNSOQ-UHFFFAOYSA-N
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Description

“4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid” is a chemical compound with the molecular formula C7H9ClN2O2 and a molecular weight of 188.61 . It appears as a white to light yellow crystalline powder .


Synthesis Analysis

The synthesis of “4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid” typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base . Then, using malodorous acid as a reagent and catalyst, 4-chloro-3-ethyl-1-methylpyrazole reacts with formate to produce 4-chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid .


Chemical Reactions Analysis

While specific chemical reactions involving “4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid” are not mentioned in the search results, pyrazoles in general are known to undergo a variety of reactions. For instance, they can participate in [3 + 2] cycloaddition reactions, condensations with ketones and aldehydes, and dehydrogenative coupling reactions .


Physical And Chemical Properties Analysis

“4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid” is a solid at 20°C . It has a melting point of 162.0 166.0 °C . The compound is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol, but it is insoluble in water .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Precursors in Cross-Coupling Reactions : Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates, similar in structure to 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid, have been utilized as precursors in Sonogashira-type cross-coupling reactions. These reactions yielded 5- and 3-alkynyl-4-(ethoxycarbonyl)pyrazoles. Further cyclization of these synthons produced various condensed pyrazoles, showcasing the compound's utility in synthesizing complex pyrazole structures (Eglė Arbačiauskienė et al., 2011).

  • Potential NLO Materials : Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been synthesized and characterized. Their nonlinearity in chloroform solution was studied using laser pulses, identifying specific compounds with significant nonlinear optical properties, indicating potential applications in optical limiting (B. Chandrakantha et al., 2013).

Advanced Material Synthesis

  • Coordination Polymers : The synthesis of d10 metal coordination polymers constructed from new semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands illustrates the compound's role in material science. These polymers showed interesting thermal and luminescence properties, suggesting their applicability in designing new functional materials (M. Cheng et al., 2017).

Molecular Docking Studies

  • Anticancer Properties : Quadracyclic regioisomers derived from the condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate showed promising in vitro antiproliferative activity. These studies suggest that derivatives of 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid may serve as lead molecules for developing new anticancer agents (Sindhu Jose, 2017).

  • Antiviral Activity : Derivatives synthesized from 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid exhibited inhibitory effects against viruses such as Herpes simplex and vesicular stomatitis virus. These findings highlight the compound's potential in antiviral research (A. Bernardino et al., 2007).

Safety and Hazards

This compound may cause skin irritation (H315) and serious eye irritation (H319) . After handling, it is recommended to wash skin thoroughly. Protective gloves and eye protection should be worn. If it comes into contact with the skin, wash with plenty of water. If eye irritation persists, seek medical attention .

Mechanism of Action

Mode of Action

The exact mode of action of 4-Chloro-3-Ethyl-1H-Pyrazole-5-Carboxylic Acid is currently unknown due to the lack of specific studies on this compound. Pyrazole derivatives are known to interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

Pyrazole derivatives are known to be involved in a variety of biochemical pathways, but the specific pathways influenced by this compound require further investigation .

properties

IUPAC Name

4-chloro-5-ethyl-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c1-2-3-4(7)5(6(10)11)9-8-3/h2H2,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDRWALJNSNSOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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